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Asn-Pro

Mass Spectrometry Peptide Fragmentation Analytical Chemistry

Asn-Pro (CAS 78346-95-9, CHEBI:73425) is an endogenous dipeptide composed of L-asparagine and L-proline joined by a peptide bond. It functions as a protein catabolism product and a naturally occurring metabolite in biological systems.

Molecular Formula C9H15N3O4
Molecular Weight 229.23 g/mol
CAS No. 78346-95-9
Cat. No. B14433463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsn-Pro
CAS78346-95-9
Molecular FormulaC9H15N3O4
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O
InChIInChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1
InChIKeyGADKFYNESXNRLC-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Asn-Pro (CAS 78346-95-9): Identity, Class, and Functional Context


Asn-Pro (CAS 78346-95-9, CHEBI:73425) is an endogenous dipeptide composed of L-asparagine and L-proline joined by a peptide bond [1]. It functions as a protein catabolism product and a naturally occurring metabolite in biological systems . The compound is widely utilized as a building block in solid-phase peptide synthesis and serves as a model substrate in protein folding studies due to the conformational constraints imposed by the proline residue [1].

Asn-Pro vs. Closest Analogs: Why Sequence Matters for Procurement Decisions


Dipeptides with proline cannot be interchanged generically due to profound sequence-dependent differences in chemical stability, structural conformation, and functional activity. Asn-Pro exhibits fundamentally distinct behavior compared to its reversed-sequence analog Pro-Asn in flavor-modulating applications, where Pro-Asn demonstrates umami inhibition rather than enhancement [1]. Similarly, substitution of Asp for Asn to create Asp-Pro introduces extreme acid-lability that Asn-Pro does not share, rendering the latter stable under mass spectrometric conditions that fragment Asp-Pro [2]. The following quantitative evidence establishes the specific contexts where Asn-Pro provides measurable differentiation from its closest comparators.

Asn-Pro Quantitative Differentiation: 5 Evidence Dimensions for Scientific Selection


Asn-Pro Bond Stability Under Mass Spectrometric Conditions vs. Asp-Pro

In a direct head-to-head comparison using electrospray ionization mass spectrometry, the Asn-Pro bond demonstrated complete stability under conditions that caused preferential fragmentation of the Asp-Pro amide bond. The study explicitly noted that substituting Asp with Asn eliminated the acid-sensitive fragmentation behavior characteristic of Asp-Pro [1].

Mass Spectrometry Peptide Fragmentation Analytical Chemistry

Asn-Pro vs. Pro-Asn: Divergent Umami Modulation in Soy Sauce Systems

In a systematic study of structural modification effects on umami dipeptides, Asn-Pro exhibited umami-enhancing properties in MSG and soy sauce, whereas its sequence-reversed analog Pro-Asn demonstrated umami-inhibiting effects in the same food matrices [1]. The study also reported that Asn-Pro has an umami threshold of 175 mg/L and umami-enhancing threshold of 10 mg/L [2].

Food Science Flavor Chemistry Umami Peptides

Asn-Pro Turn Conformation: >60% Adoption Rate in Protein Structures vs. Other Xxx-Pro Sequences

Database analysis of the Brookhaven Protein Data Bank revealed that more than 60% of Asx-Pro sequences (including Asn-Pro) adopt a specific turn conformation stabilized by a characteristic hydrogen bonding network. In contrast, sequences such as Ser-Pro and His-Pro exhibit more heterogeneous hydrogen-bonding patterns, lacking the consistent structural motif observed in Asx-Pro [1]. The non-substrate peptide Ac-Asn-Pro-Thr-NH2 was further shown to adopt the Asx-turn in both solid state and DMSO-d6 solution [2].

Structural Biology Protein Engineering Peptide Conformation

Asn-Pro Ammonia Cleavage: Complete vs. Partial/None for Other Asn-X Bonds

In a systematic study of Asn-X bond reactivity with ammonia, polypeptides containing Asn-Pro underwent complete cleavage at the Asn-Pro amide bond. In contrast, Asn-X bonds where X = Tyr, Gln, Ile, Glu, Ala, Gly, Asn, or Phe exhibited no peptide bond cleavage under identical conditions. Partial cleavage was observed when X = Leu, Thr, and Ser [1].

Peptide Chemistry Selective Cleavage Protein Analysis

Asn-Pro Maillard Reaction: Enhanced Volatile Generation vs. Free Amino Acid Mixtures

In a comparative study of Maillard reaction systems with glucose at 130, 150, and 170 °C, the dipeptide system of Asn-Pro generated significantly higher amounts of oxazoles, furans, pyrroles, pyridines, and quinoxalines compared to a simple mixture of free asparagine and proline, particularly at lower temperatures (130 and 150 °C). Among all volatile classes, proline-derived compounds (pyrrolizines and azepines) were produced in the highest amount, followed by pyrazines [1].

Flavor Chemistry Maillard Reaction Volatile Analysis

Asn-Pro (CAS 78346-95-9): Evidence-Based Application Scenarios for Scientific and Industrial Users


Mass Spectrometry Method Development Requiring Stable Peptide Standards

Based on the demonstrated stability of the Asn-Pro bond under electrospray ionization conditions where Asp-Pro preferentially fragments [1], analytical laboratories developing LC-MS or MALDI-MS methods for peptide analysis should select Asn-Pro-containing standards when predictable, artifact-free fragmentation patterns are required. This evidence directly supports procurement of Asn-Pro over Asp-Pro for mass spectrometric calibration and method validation workflows.

Umami-Enhancing Ingredient Formulation in Savory Food Products

Based on the direct comparative evidence that Asn-Pro enhances umami in MSG and soy sauce matrices while Pro-Asn inhibits umami [1], food formulators developing savory flavor systems should specify Asn-Pro rather than Pro-Asn. The established umami threshold of 175 mg/L and umami-enhancing threshold of 10 mg/L [2] provide quantitative formulation guidance not available for generic dipeptide alternatives.

Protein Engineering for Predictable β-Turn Conformation

Based on the >60% turn adoption rate of Asx-Pro sequences in protein structural databases versus the heterogeneous patterns of Ser-Pro and His-Pro [1], structural biologists designing synthetic peptides or protein mimetics requiring reliable turn induction should incorporate Asn-Pro motifs. The confirmed Asx-turn conformation of Ac-Asn-Pro-Thr-NH2 in both solid state and solution [2] further validates this application.

Selective Polypeptide Cleavage for Analytical or Preparative Biochemistry

Based on the complete and selective ammonia cleavage of Asn-Pro bonds, with no cleavage observed for Asn-Tyr, Asn-Gln, Asn-Ile, Asn-Glu, Asn-Ala, Asn-Gly, Asn-Asn, and Asn-Phe bonds under identical conditions [1], biochemists requiring site-specific polypeptide fragmentation should utilize Asn-Pro-containing sequences for predictable cleavage outcomes. This differential reactivity cannot be achieved with other Asn-X dipeptide motifs.

Maillard-Derived Flavor Generation in Thermally Processed Foods

Based on the finding that the Asn-Pro dipeptide system generates far more volatile Maillard compounds (oxazoles, furans, pyrroles, pyridines, quinoxalines) than free asparagine-proline mixtures, particularly at 130-150 °C [1], flavor chemists developing reaction flavors for baked, roasted, or fried products should procure Asn-Pro in peptide-bound form rather than relying on free amino acid precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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